molecular formula C25H18N2O3S3 B284948 N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHYLBENZENE-1-SULFONAMIDE

N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B284948
M. Wt: 490.6 g/mol
InChI Key: PHSIZVVDRGZEDU-MEFGMAGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole moiety, a naphthalene core, and a sulfonamide group

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiazole or naphthalene rings .

Scientific Research Applications

N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it has shown binding affinity to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . The compound’s effects are mediated through these interactions, influencing neurotransmitter activity and potentially providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHYLBENZENE-1-SULFONAMIDE apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and potential therapeutic uses.

Properties

Molecular Formula

C25H18N2O3S3

Molecular Weight

490.6 g/mol

IUPAC Name

(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide

InChI

InChI=1S/C25H18N2O3S3/c1-2-16-11-13-17(14-12-16)33(29,30)27-21-15-23(24(28)19-8-4-3-7-18(19)21)32-25-26-20-9-5-6-10-22(20)31-25/h3-15H,2H2,1H3/b27-21-

InChI Key

PHSIZVVDRGZEDU-MEFGMAGPSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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